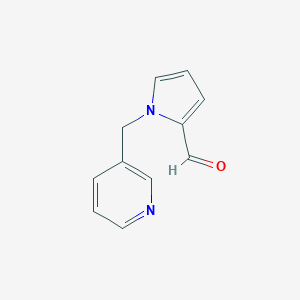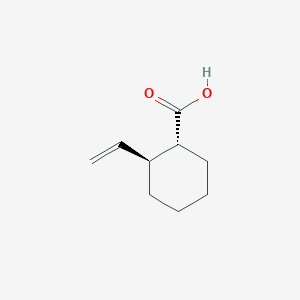
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid, commonly known as VCH, is an important chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is a white crystalline solid with a molecular weight of 154.20 g/mol and a melting point of 61-63°C. In recent years, VCH has gained significant attention due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of VCH is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products with high enantiomeric excess. VCH has also been found to exhibit antifungal and antimicrobial activity.
Biochemical and Physiological Effects:
VCH has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments. VCH has also been found to have low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
VCH is a versatile chiral building block that can be used in a wide range of chemical reactions. It is readily available and can be synthesized in high yields with high enantiomeric excess. However, the use of VCH in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on VCH. One area of interest is the development of new catalytic systems for the synthesis of VCH with improved selectivity and yield. Another area of interest is the investigation of the mechanism of action of VCH and its potential applications in the synthesis of new drugs and agrochemicals. Additionally, there is a need for further studies on the biochemical and physiological effects of VCH, particularly with regard to its potential toxicity and environmental impact.
Conclusion:
In conclusion, (1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid is an important chiral building block with potential applications in the pharmaceutical and agrochemical industries. The synthesis of VCH is achieved through catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. However, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of VCH.
Méthodes De Synthèse
The synthesis of VCH involves the catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. The reaction is carried out under mild conditions and yields high enantiomeric excess (ee) of the desired (1R,2S)-isomer. The use of chiral ligands in the catalytic system has been found to improve the selectivity and yield of the reaction.
Applications De Recherche Scientifique
VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals. It is a key intermediate in the synthesis of several drugs, including the antihypertensive agent, moexipril, and the anti-inflammatory drug, ibuprofen. VCH is also used in the synthesis of agrochemicals, such as the insecticide, cypermethrin.
Propriétés
Numéro CAS |
180908-13-8 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1R,2S)-2-ethenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11)/t7-,8-/m1/s1 |
Clé InChI |
YCRVZAXGQMICFJ-HTQZYQBOSA-N |
SMILES isomérique |
C=C[C@@H]1CCCC[C@H]1C(=O)O |
SMILES |
C=CC1CCCCC1C(=O)O |
SMILES canonique |
C=CC1CCCCC1C(=O)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-ethenyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
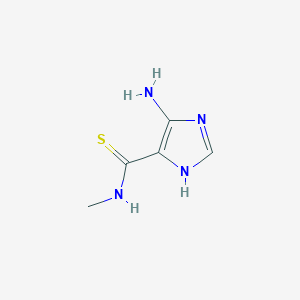
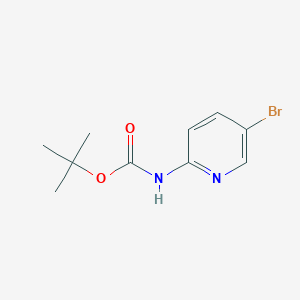
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
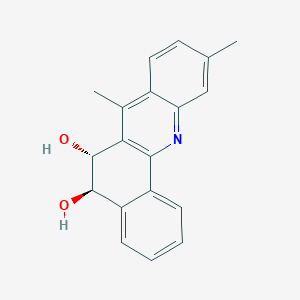
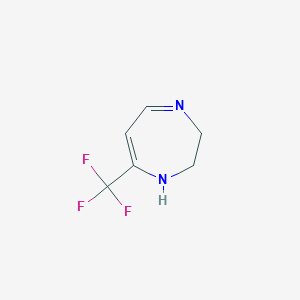



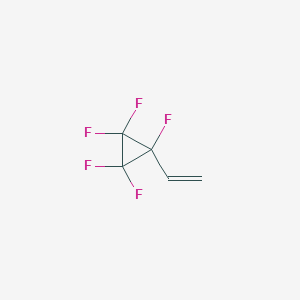
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

